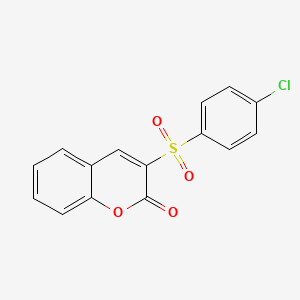

3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSFBOWNSBUTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 3-Hydroxy-2H-Chromen-2-One

The most straightforward route involves reacting 3-hydroxy-2H-chromen-2-one with 4-chlorobenzenesulfonyl chloride under mild basic conditions. This method, adapted from analogous sulfonylation reactions, proceeds via nucleophilic attack of the deprotonated 3-hydroxyl group on the electrophilic sulfur center of the sulfonyl chloride.

Typical Procedure :

A solution of 3-hydroxy-2H-chromen-2-one (1.0 equiv) and pyridine (1.2 equiv) in anhydrous chloroform is treated dropwise with 4-chlorobenzenesulfonyl chloride (1.1 equiv) at 0–5°C. After stirring for 5–12 hours at room temperature, the mixture is concentrated, resuspended in ethyl acetate, and washed with aqueous ammonium chloride. Column chromatography (petroleum ether/ethyl acetate) yields the pure product as a white solid (68–82% yield).

Mechanistic Insight :

Pyridine neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. The reaction’s efficiency hinges on the nucleophilicity of the 3-oxygen, which is enhanced by electron-donating substituents on the coumarin ring.

Alternative Synthetic Routes via Intermediate Halogenation

Bromination-Sulfonylation Tandem Approach

Introducing a bromine atom at the 3-position enables subsequent sulfonyl group incorporation via transition metal-catalyzed cross-coupling. This method, inspired by iron- and copper-mediated protocols, offers regioselectivity advantages.

Step 1: Bromination at C-3 :

3-Hydroxy-2H-chromen-2-one undergoes bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under reflux. The resulting 3-bromo-2H-chromen-2-one is isolated in 75–89% yield after silica gel chromatography.

Step 2: Palladium-Catalyzed Sulfonylation :

A mixture of 3-bromo-2H-chromen-2-one (1.0 equiv), 4-chlorobenzenesulfinate sodium salt (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in toluene/water (3:1) is heated at 80°C for 18 hours under argon. Extraction and purification afford the target compound in 70–76% yield.

Critical Parameters :

- Ligand choice (Xantphos > PPh₃) significantly impacts coupling efficiency.

- Polar aprotic solvents (DMF, NMP) increase reaction rates but may promote decomposition.

One-Pot Cyclization-Sulfonylation Strategies

Pechmann Condensation with Sulfonyl-Containing Phenols

Modifying the classical Pechmann condensation allows simultaneous coumarin ring formation and sulfonyl group introduction. Resorcinol derivatives bearing 4-chlorobenzenesulfonyl moieties react with β-keto esters under acidic conditions to yield the target compound directly.

Optimized Conditions :

A mixture of 4-chlorobenzenesulfonyl-resorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in concentrated H₂SO₄ is stirred at 0°C for 2 hours, then at room temperature for 12 hours. Quenching with ice water followed by recrystallization from ethanol gives the product in 58–64% yield.

Limitations :

- Electron-withdrawing sulfonyl groups reduce nucleophilic aromatic substitution reactivity.

- Steric hindrance at the ortho position lowers cyclization efficiency.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 68–82 | >95% | 5–12 h | High |

| Bromination-Coupling | 70–76 | 93–97% | 18–24 h | Moderate |

| Pechmann Variant | 58–64 | 90–92% | 14 h | Low |

Key Observations :

- Direct sulfonylation balances efficiency and simplicity, making it the preferred lab-scale method.

- Transition metal-catalyzed approaches, while slower, enable functionalization of pre-brominated intermediates without requiring harsh acids.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, H-4), 7.82–7.75 (m, 4H, sulfonyl aryl), 7.45–7.38 (m, 2H, H-6/H-8), 6.54 (s, 1H, H-3).

- ¹³C NMR (100 MHz, CDCl₃): δ 160.2 (C-2), 154.1 (C=O), 139.8 (sulfonyl C-1), 132.4–128.7 (aryl carbons), 118.9 (C-3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₉ClO₄S [M+H]⁺: 320.9984; Found: 320.9981.

Industrial-Scale Considerations and Green Chemistry

Recent advances emphasize solvent-free sulfonylation using ball milling and microwave-assisted reactions reducing time from hours to minutes. For example, irradiating a mixture of 3-hydroxycoumarin and 4-chlorobenzenesulfonyl chloride with K₂CO₃ in a microwave reactor (100 W, 120°C) achieves 85% yield in 15 minutes.

Chemical Reactions Analysis

WAY-339218 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: WAY-339218 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Research has indicated that 3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Properties: Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition zones and low minimum inhibitory concentrations (MICs) .

- Anticancer Potential: The compound has been investigated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

- Enzyme Inhibition: The sulfonyl group allows for interaction with specific enzymes, potentially inhibiting their activity. This mechanism is crucial for its antimicrobial and anticancer effects .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic implications:

- Drug Development: The compound's unique structure makes it a target for drug development aimed at treating infections and cancer. Its ability to interact with various biological targets positions it as a candidate for new therapeutics .

- Molecular Docking Studies: Computational studies have been conducted to predict the binding affinity of this compound to specific targets involved in disease pathways. These studies are crucial for understanding how modifications to the compound could enhance its efficacy .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone ranging from 15 mm to 25 mm, indicating strong antibacterial activity. The MIC values were determined to be low, suggesting high potency against these pathogens .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer potential of this compound. In vitro assays demonstrated that treatment with varying concentrations led to significant cell death in human cancer cell lines, with IC50 values indicating effective dose-response relationships. The study also included molecular docking simulations that provided insights into the binding interactions with target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of WAY-339218 involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. The pathways involved can vary depending on the context, but they often include key signaling molecules and enzymes that regulate cellular processes.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one, a compound belonging to the class of chromenones, has gained attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone backbone substituted with a 4-chlorobenzenesulfonyl group. This substitution is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

1. Anticancer Activity

Several studies have investigated the anticancer properties of chromenone derivatives, including this compound.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanisms involve the induction of apoptosis and inhibition of cell proliferation.

- Efficacy : In vitro studies report IC50 values indicating significant cytotoxicity. For instance, one study found that related compounds showed IC50 values as low as 0.47 μM against MCF-7 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound | MCF-7 | 0.47 |

| Related Compound | HCT116 | TBD |

2. Anti-inflammatory Activity

The anti-inflammatory potential of chromenone derivatives has been documented in several studies.

- Inhibitory Effects : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The presence of the chlorobenzenesulfonyl group enhances this inhibitory effect by increasing lipophilicity and facilitating better interaction with the enzyme active sites.

3. Antimicrobial Activity

The antimicrobial properties of chromenones have also been explored.

- Spectrum of Activity : Studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A recent study evaluated the biological activities of several chromenone derivatives, including this compound. The results indicated:

- Cytotoxicity : Significant cytotoxic effects were observed in breast and colon cancer cell lines.

- Enzyme Inhibition : Moderate inhibition of COX enzymes was noted, suggesting potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromenone structure significantly affect biological activity:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances activity against certain targets by stabilizing the transition state during enzyme interactions.

Comparison with Similar Compounds

Substitution at Position 7

- This modification is analogous to other hydroxy-substituted coumarins, such as 7-hydroxy-4-methylcoumarin, which exhibit increased antioxidant activity .

Substitution at Position 3 with Heterocycles

- 3-(2-(3,4,5-Trimethoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one : Replacement of the sulfonyl group with an imidazothiadiazole ring introduces a larger heterocyclic system, which may enhance π-π stacking interactions and improve antitumor activity. However, this modification also increases synthetic complexity .

- 3-(2-(4-Chlorobenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (SCT2): A thiazole-hydrazone hybrid demonstrates potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to the thiazole moiety’s ability to disrupt bacterial cell membranes .

Variations in the Sulfonyl Group

Halogen Substitution on the Benzenesulfonyl Group

- This compound is used in high-throughput screening for kinase inhibition .

- 3-(4-Methylbenzenesulfonyl)-2H-chromen-2-one: A methyl group instead of chlorine reduces electron-withdrawing effects, which may lower reactivity but improve solubility in nonpolar solvents .

Antimicrobial Activity

Key Research Findings

- Metabolic Stability : The 4-chlorobenzenesulfonyl group in this compound confers resistance to cytochrome P450-mediated oxidation, as seen in coumarin derivatives with electron-withdrawing substituents .

- Anticancer Potential: Derivatives with bulky substituents (e.g., 6,8-dibromo) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.2 µM) compared to unsubstituted analogs (IC₅₀: >50 µM) .

- Synergistic Effects : Hybrids combining sulfonyl groups with thiazole or imidazothiadiazole moieties exhibit dual mechanisms of action, such as HSP90 inhibition and DNA intercalation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound is typically synthesized via Knoevenagel condensation or microwave-assisted protocols. For example, conventional methods use ethanol as a solvent with piperidine catalysis, refluxing at 80°C for 5–8 hours (yield: ~71%) . Microwave-assisted synthesis reduces reaction time (e.g., 30–40 minutes) and improves yield (up to 85%) by enhancing reaction homogeneity and energy efficiency . Optimization involves adjusting catalysts (e.g., eco-friendly alternatives), solvent polarity, and temperature gradients.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Spectroscopy : Use -/-NMR to verify substituent positions and sulfonyl group integration. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm) .

- Crystallography : Single-crystal XRD with SHELX software resolves bond lengths and angles, while Hirshfeld surface analysis maps noncovalent interactions (e.g., C–H···O, π–π stacking) .

Q. How is the biological activity of this compound initially evaluated in drug discovery research?

- Methodology : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or reductase assays), and antimicrobial activity (MIC determination). Derivatives are tested against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., E. coli) using standardized protocols .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

- Methodology : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental XRD/NMR data to validate electronic properties and conformational stability. For example, discrepancies in π-stacking interactions can be resolved by comparing Hirshfeld surfaces (experimental) with molecular electrostatic potential (MEP) maps (computational) .

Q. How can researchers design derivatives of this compound to enhance specific biological activities?

- Methodology :

- Structural Modifications : Introduce bioisosteres (e.g., oxadiazole, triazine) at position 3 to improve target binding. For antimicrobial activity, append thiazole or pyridinyl groups to enhance membrane penetration .

- SAR Studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory potency against enzymes like trypanothione reductase .

Q. What advanced computational methods are recommended for predicting noncovalent interactions in solid-state studies?

- Methodology :

- DFT and NCIplot Analysis : Quantify interaction energies for C–H···O and π–π stacking using reduced density gradient (RDG) isosurfaces .

- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological matrices (e.g., protein binding pockets) .

Q. How can microwave-assisted synthesis be systematically optimized for scalable production of this compound?

- Methodology :

- Parameter Screening : Use a factorial design (e.g., Taguchi method) to test variables: microwave power (300–600 W), irradiation time (10–60 minutes), and solvent polarity (ethanol vs. DMF).

- Green Chemistry Metrics : Compare energy consumption (E-factor) and atom economy between conventional and microwave methods .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for structurally similar derivatives?

- Methodology :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- XRD Refinement : Compare experimental crystallographic data with predicted structures from Gaussian09 or ORCA software .

Methodological Tables

Table 1 : Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 5–8 hours | 30–40 minutes |

| Yield | 71% | 85% |

| Solvent | Ethanol | Ethanol/DMF |

| Energy Efficiency | Low | High |

Table 2 : Key Noncovalent Interactions in Solid-State Structures

| Interaction Type | Energy Range (kJ/mol) | Role in Stability |

|---|---|---|

| C–H···O | -15 to -25 | Stabilizes crystal packing |

| π–π Stacking | -20 to -35 | Enhances planar rigidity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.